CID 131554291
Description
CID 131554291 (Chemical Identifier: PubChem this compound) is a chemical compound of interest in natural product chemistry, with structural and functional characteristics that align with oscillatoxin derivatives.
Key analytical methods for characterizing this compound include gas chromatography-mass spectrometry (GC-MS) for purity assessment and vacuum distillation fractionation to isolate bioactive components . Its mass spectrum (Figure 1D in ) indicates a molecular ion peak consistent with a medium-sized organic molecule, though exact fragmentation patterns remain unspecified.

Properties
IUPAC Name |
methyl 3-bromo-4,5-difluoro-2-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O3/c1-14-8-4(9(13)15-2)3-5(11)7(12)6(8)10/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSJOJUDLPVUOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1C(=O)OC)F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Property | This compound | Oscillatoxin D (CID 101283546) | 30-Methyl-Oscillatoxin D (CID 185389) |
|---|---|---|---|
| Molecular Formula | Not reported | C₃₈H₄₈BrN₅O₁₀ | C₃₉H₅₀BrN₅O₁₀ |
| Molecular Weight (Da) | ~750 (estimated) | 814.7 | 828.7 |
| Key Functional Groups | Cyclic peptide | Brominated indole | Methylated indole |
| Solubility | Moderate in DMSO | Low in aqueous buffers | Improved in organic solvents |
| Bioactivity | Neurotoxic (inferred) | Cytotoxic, tumor inhibition | Enhanced membrane penetration |
Functional Analogues
Compounds with overlapping applications or mechanisms include:
- L-(2-Methoxy-4-nitrophenyl)-4-(oxetan-3-yl)piperazine (CAS 1254115-23-5) : A synthetic compound with a piperazine backbone, sharing moderate solubility (86.7 mg/mL) and log P values comparable to this compound .
- (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4) : Exhibits similar halogenation patterns and bioavailability scores (0.55), though distinct in its boronic acid functionality and enzyme inhibition profiles .
Research Findings and Implications
- Bioactivity : this compound’s structural resemblance to oscillatoxin D suggests shared mechanisms of action, such as ion channel modulation, though empirical data is lacking .
- Analytical Challenges : Unlike synthetic analogs (e.g., CAS 1254115-23-5), natural oscillatoxins require advanced fractionation techniques (e.g., vacuum distillation) for isolation, complicating yield optimization .
- Therapeutic Potential: Methylated derivatives like CID 185389 demonstrate improved pharmacokinetics, guiding future derivatization strategies for this compound .
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